molecular formula C8H10ClN B1349709 (S)-1-(3-chlorophenyl)ethanamine CAS No. 68297-62-1

(S)-1-(3-chlorophenyl)ethanamine

Cat. No. B1349709
CAS RN: 68297-62-1
M. Wt: 155.62 g/mol
InChI Key: DQEYVZASLGNODG-LURJTMIESA-N
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Description

“(S)-1-(3-chlorophenyl)ethanamine” is a chemical compound with the molecular formula C8H10ClN . It’s used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(S)-1-(3-chlorophenyl)ethanamine” consists of a two-carbon chain (ethanamine) with a chlorine-substituted phenyl group attached to one carbon and a hydrogen atom attached to the nitrogen .


Physical And Chemical Properties Analysis

“(S)-1-(3-chlorophenyl)ethanamine” is a solid at room temperature. It has a molecular weight of 192.08 g/mol .

Scientific Research Applications

Pharmaceuticals

“(S)-1-(3-chlorophenyl)ethanamine” could be used in the production of pharmaceuticals . The compound’s properties might make it suitable for creating various drugs, although the specific applications in this field would depend on further research and development.

Agrochemicals

The compound could also be used in the production of agrochemicals . These are chemicals used in agriculture, such as pesticides and fertilizers. The specific applications in this field would also depend on further research and development.

Coatings

Another potential application for “(S)-1-(3-chlorophenyl)ethanamine” is in the production of coatings . These could include various types of industrial coatings, although the specific applications would depend on the properties of the compound and the requirements of the coating.

Adhesives

The compound could potentially be used in the production of adhesives . This could include various types of industrial adhesives, although the specific applications would depend on the properties of the compound and the requirements of the adhesive.

Chemical Synthesis

“(S)-1-(3-chlorophenyl)ethanamine” could be used in chemical synthesis . This could include the synthesis of other chemical compounds, although the specific applications would depend on the properties of the compound and the requirements of the synthesis process.

Research and Development

Finally, “(S)-1-(3-chlorophenyl)ethanamine” could be used in research and development . This could include various types of scientific research, as well as the development of new products and technologies. The specific applications in this field would depend on the properties of the compound and the requirements of the research or development project.

Safety and Hazards

“(S)-1-(3-chlorophenyl)ethanamine” is considered harmful if swallowed and may cause skin and eye irritation. It’s recommended to avoid breathing in dust/fume/gas/mist/vapours/spray from this compound and to use it only in a well-ventilated area or with appropriate respiratory protection .

Future Directions

As for future directions, “(S)-1-(3-chlorophenyl)ethanamine” is currently used for research and development purposes . Its potential applications in various fields would depend on the outcomes of this research.

properties

IUPAC Name

(1S)-1-(3-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEYVZASLGNODG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368841
Record name (S)-1-(3-chlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68297-62-1
Record name (S)-1-(3-chlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Chloro-α-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(3-Chlorophenyl)ethanone (11.9 g, 77.5 mmol) and formic acid (3.72 g, 77.5 mmol) were heated in formamide (10 mL) at 170-180° C. for 20 h. The mixture was cooled to room temperature, diluted with water and extracted with benzene. After removal of benzene by rotary evaporation the crude mixture was heated under reflux conditions in 3M HCl for 30 h. After cooling, the reaction was added to ether and extracted. The aqueous layer was basified with NaOH to pH 9 and extracted with dichloromethane. The dichloromethane was evaporated to collect the title compound (3.93 g, 33%). 1H NMR (400 MHz, CDCl3): δ 7.34 (s, 1H), 7.21 (m, 3H), 4.07 (m, 1H), 1.35 (d, 3H); MS (ESI) m/z: Calculated for C8H11ClN: 156.06; Observed: 156.0 (M++1).
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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